Metabolic Stability Advantage of N-Trifluoromethylpyrazole Scaffold: Class-Level Inference from CHK1 Inhibitor Development
Compounds containing the N-trifluoromethylpyrazole pharmacophore, a structural motif closely related to the 5-amino-3-(trifluoromethyl)pyrazole core of the target compound, demonstrate enhanced resistance to oxidative N-dealkylation compared to N-alkylpyrazole counterparts. In a head-to-head in vivo pharmacokinetic comparison, the N-trifluoromethylpyrazole-containing CHK1 inhibitor MU380 exhibited no detectable N-dealkylation, whereas the comparator compound SCH900776 (which contains an N-alkylpyrazole moiety) underwent significant in vivo N-dealkylation to a less selective metabolite [1].
| Evidence Dimension | In vivo metabolic N-dealkylation |
|---|---|
| Target Compound Data | No detectable N-dealkylation observed (N-trifluoromethylpyrazole-containing compound MU380) |
| Comparator Or Baseline | SCH900776 (N-alkylpyrazole-containing compound) — significant N-dealkylation observed in vivo |
| Quantified Difference | Complete absence of N-dealkylation in the N-trifluoromethylpyrazole scaffold versus substantial metabolic degradation in the comparator |
| Conditions | In vivo pharmacokinetic study; mouse xenograft model (A2780) |
Why This Matters
For medicinal chemistry programs pursuing metabolically stable lead compounds, the N-trifluoromethylpyrazole scaffold offers a documented advantage in reducing metabolic liability compared to N-alkylpyrazole alternatives.
- [1] Samadder P, Suchánková T, Hylse O, et al. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. Molecular Cancer Therapeutics. 2017;16(9):1831-1842. doi:10.1158/1535-7163.MCT-17-0018. View Source
